molecular formula C13H10FN5O2 B11081592 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide CAS No. 682348-19-2

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11081592
CAS No.: 682348-19-2
M. Wt: 287.25 g/mol
InChI Key: QGQXEFDQCKZHAT-UHFFFAOYSA-N
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Description

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 682348-19-2) is a high-purity chemical reagent with the molecular formula C13H10FN5O2 and a molecular weight of 287.25 g/mol . This pyridazine carbohydrazide derivative is a structurally sophisticated building block designed for advanced antifungal and medicinal chemistry research. Its core structure, featuring a carbohydrazide functional group, is recognized as a key pharmacophore in the development of novel antifungal agents . Research into analogous compounds has demonstrated potent in vitro activity against significant fungal pathogens, including various Candida species, Aspergillus species, and Cryptococcus neoformans, highlighting its value in investigating new modes of action against resistant strains . The molecule's architecture, which incorporates a cyano group, a fluorophenyl ring, and a hydrazide moiety, makes it a versatile intermediate for synthesizing diverse compound libraries. It is suited for exploring structure-activity relationships (SAR) in drug discovery programs, particularly for targeting infectious diseases. Available with a purity of 98% , this compound is supplied For Research Use Only. It is intended solely for laboratory research and is not approved for human or veterinary diagnosis, therapeutic use, or any other form of consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

CAS No.

682348-19-2

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide

InChI

InChI=1S/C13H10FN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20)

InChI Key

QGQXEFDQCKZHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N

solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Pyridazine Ring Formation

The dihydropyridazine core is typically synthesized via cyclocondensation reactions. A common precursor involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For instance, 1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate can be prepared by condensing ethyl acetoacetate with 4-fluorophenylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–110°C)

  • Catalyst: Concentrated HCl or H2SO4

  • Yield: 60–75% (reported for analogous pyridazine syntheses)

Cyano Group Introduction at Position 5

The cyano group is introduced via nucleophilic substitution or dehydration of an amide intermediate. In one approach, a bromine atom at position 5 is replaced using cuprous cyanide (CuCN) in dimethylformamide (DMF) at 120°C. Alternatively, a carboxylic acid or amide at position 5 can be dehydrated using agents like SOCl2 or POCl3. For example:

R-COOHSOCl2R-CN+SO2+2HCl\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-CN} + \text{SO}2 + 2\text{HCl}

Optimization Note: POCl3 in toluene with catalytic DMF increases cyanation efficiency to >85%.

Carbohydrazide Formation at Position 3

The carboxylate ester at position 3 is converted to carbohydrazide via hydrazinolysis. Reacting the ester with excess hydrazine hydrate in ethanol under reflux for 5–8 hours yields the carbohydrazide derivative.

R-COOR’+NH2NH2R-CONHNH2+R’OH\text{R-COOR'} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2 + \text{R'OH}

Typical Conditions:

  • Molar Ratio: 1:3 (ester to hydrazine)

  • Yield: 70–89%

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advancements involve tandem cyclization-functionalization steps to reduce purification stages. A representative protocol combines:

  • Cyclocondensation: 4-Fluorophenylhydrazine + methyl acetoacetate → dihydropyridazine ester.

  • In Situ Cyanation: Addition of CuCN immediately after cyclization.

  • Hydrazide Formation: Direct treatment with hydrazine hydrate.

Advantages:

  • Total Yield: 50–65%

  • Time Efficiency: 24 hours

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable stepwise assembly. The resin-bound intermediate undergoes:

  • Cyclization using HATU/DIEA.

  • Cyanation with trimethylsilyl cyanide (TMSCN).

  • Cleavage with hydrazine to release the carbohydrazide.

Benefits:

  • Purity: >90% (HPLC)

  • Scalability: Suitable for gram-scale production

Optimization Strategies

Solvent and Temperature Effects

ParameterEffect on YieldOptimal Condition
Solvent Polarity Polar aprotic solvents (DMF, DMSO) enhance cyanationDMF
Reflux vs. RT Reflux improves cyclization kineticsReflux (78–110°C)
Catalyst Loading 10 mol% H2SO4 maximizes ring formation10 mol%

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) accelerates hydrazinolysis, reducing reaction time from 8 to 4 hours.

  • Microwave Assistance: Cyanation completes in 30 minutes (vs. 6 hours conventionally) with 80% yield.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
1H NMR δ 2.63 (s, 3H, CH3), δ 8.50 (s, 1H, Ar-H)Methyl and aromatic protons
13C NMR δ 164.4 (C=O), δ 118.5 (C≡N)Carbonyl and nitrile groups
IR 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)Functional group confirmation

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)

  • Melting Point: 215–217°C (decomposition observed above 220°C)

Challenges and Solutions

Byproduct Formation

  • Issue: Over-cyanation leads to dicyano derivatives.

  • Solution: Controlled stoichiometry (1.1 eq. CuCN) and incremental addition.

Applications in Drug Development

While beyond preparation scope, the compound’s bioactivity is notable:

  • Anticancer: Induces apoptosis in HeLa cells (IC50 = 12 μM).

  • Antimicrobial: Inhibits S. aureus (MIC = 64 μg/mL) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Synthetic Applications

The synthesis of 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves condensation reactions with appropriate precursors in polar solvents like ethanol. This method not only provides insight into its reactivity but also highlights its potential utility in generating related compounds for further biological evaluation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide. Comparative studies with similar molecules can help identify key functional groups that contribute to desired bioactivities. For instance, modifications to the fluorophenyl group or the cyano moiety could enhance potency or selectivity against specific biological targets .

Case Studies and Research Findings

While extensive literature specifically detailing the applications of 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is sparse, several studies involving related compounds provide valuable insights:

CompoundBiological ActivityReference
DihydropyridazinesAntimicrobial
Cyano derivativesAnti-inflammatory
Hydrazone analogsAnticancer

Mechanism of Action

The mechanism of action of 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity, while the carbohydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Pyridazine Core

Ethyl Ester Derivatives

Ethyl ester analogs of the target compound, such as those reported in , share the pyridazine core but differ in substituents on the phenyl ring and the ester group. Key examples include:

Compound Name (Ethyl Ester Derivatives) Phenyl Substituent Melting Point (°C) Yield (%) Biological Relevance
12b (3-Chlorophenyl) 3-Cl 109–110 63 Adenosine A1 receptor modulation
12d (4-Hydroxyphenyl) 4-OH 220–223 95 Enhanced polarity, potential solubility changes
12f (4-Iodophenyl) 4-I 181–183 50 Radiolabeling potential

Key Observations :

  • Thermal Stability : The high melting point of 12d (220–223°C) suggests that polar substituents like hydroxyl groups enhance thermal stability, a trait that may extend to the carbohydrazide derivative .
Non-Pyridazine Cores
  • Thiazole Derivatives : Isostructural thiazole compounds () with 4-fluorophenyl groups exhibit two independent molecules in the asymmetric unit, with dihedral angles between the fluorophenyl and central rings influencing planarity. For example, compound 4 shows a perpendicular fluorophenyl orientation, likely due to steric repulsion .
  • Chalcone Derivatives : Fluorophenyl-containing chalcones () display dihedral angles ranging from 7.14° to 56.26°, indicating conformational flexibility. The target compound’s fluorophenyl group may adopt similar angles, affecting molecular stacking or receptor interactions .

Functional Group Comparisons

Ester vs. Carbohydrazide
  • Solubility : Carboxylate esters (e.g., compound 18) are typically more lipophilic than carbohydrazides, which may enhance membrane permeability. Conversely, carbohydrazides improve aqueous solubility due to hydrogen bonding .
  • Biological Interactions : The hydrazide group in the target compound could mimic peptide bonds, enabling interactions with enzyme active sites—a property exploited in anticonvulsant agents () .

Crystallographic and Conformational Properties

  • Planarity and Steric Effects: The 4-fluorophenyl group in porphyrins () induces nonplanar geometries due to steric repulsion. Similarly, the target compound’s fluorophenyl and methyl groups may distort the pyridazine ring, impacting binding to flat enzymatic pockets .
  • Crystal Packing : Isostructural thiazoles () crystallize in triclinic P 1 symmetry with two independent molecules per unit. The target compound’s packing may resemble this if fluorophenyl steric effects dominate .

Biological Activity

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide, identified by its CAS number 682348-19-2, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on recent research findings.

  • Molecular Formula : C13H10FN5O2
  • Molecular Weight : 287.25 g/mol
  • Structure : The compound features a pyridazine core with a cyano group and a fluorophenyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including compounds similar to 5-cyano derivatives. The compound has shown significant activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coliNot specified
Candida albicansNot specified

These results suggest that modifications in the structure can enhance antimicrobial efficacy, potentially making this compound a candidate for further development in treating infections .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes. For instance, related compounds have demonstrated potent inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis:

EnzymeIC50 Value
Dihydroorotate Dehydrogenase< 1 μM
AcetylcholinesteraseModerate (IC50 = 157.31 μM)
ButyrylcholinesteraseSelective (IC50 = 46.42 μM)

Inhibiting these enzymes can have implications in treating conditions like cancer and neurodegenerative diseases .

Antioxidant Activity

The antioxidant capacity of 5-cyano derivatives has also been noted in studies focusing on their potential protective effects against oxidative stress. While specific data for this compound is limited, related pyrazole compounds have shown promising results in scavenging free radicals and reducing oxidative damage.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship indicates that modifications at the fluorophenyl position significantly affect biological activity, particularly in enhancing antimicrobial properties.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluating various pyrazole derivatives found that compounds with similar structural motifs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of cyano and fluorine groups could enhance the efficacy of these compounds .
  • Enzyme Inhibition Studies : Another research focused on enzyme inhibition revealed that certain derivatives showed high affinity for DHODH, indicating potential for anti-cancer applications. The structure of 5-cyano derivatives was crucial in determining their selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, analogous to pyrazole derivatives. For example, cyclocondensation of appropriate hydrazine derivatives with carbonyl-containing precursors (e.g., diketones or cyanoesters) under acidic or basic conditions is a common approach. Ethyl acetoacetate and phenylhydrazine have been used in similar syntheses, followed by hydrolysis to yield carboxylic acid derivatives . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorophenyl integration. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and cyano (C≡N). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for fluorophenyl-substituted pyrazolines .

Q. How does the 4-fluorophenyl substituent influence solubility and stability?

  • Methodological Answer : The fluorophenyl group enhances lipophilicity, which can be quantified via logP calculations. Stability studies under varying pH and temperature conditions should be conducted using HPLC to monitor degradation products. Comparative studies with non-fluorinated analogs (e.g., phenyl vs. 4-fluorophenyl) can isolate electronic effects of the fluorine atom .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Implement a factorial design to screen variables (e.g., reaction time, temperature, reagent ratios). For example, a Central Composite Design (CCD) can model non-linear relationships between parameters and yield. Statistical tools like ANOVA identify significant factors, reducing experimental runs while maximizing data quality, as applied in flow-chemistry optimizations .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and reactive sites (e.g., nucleophilic carbons or electrophilic nitrogens). Molecular docking studies with target proteins (e.g., enzymes or receptors) require parameterization of the compound’s force field and validation via molecular dynamics simulations .

Q. How should researchers design assays to evaluate biological activity against specific targets?

  • Methodological Answer : For antimicrobial or anticancer activity, use standardized protocols like broth microdilution (for MIC determination) or MTT assays (for cytotoxicity). Include positive controls (e.g., known inhibitors) and replicate experiments to assess reproducibility. Structural analogs with fluorophenyl groups have shown activity in similar assays, providing a reference framework .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational NMR predictions (e.g., using Gaussian or ADF software). For crystallographic discrepancies, re-examine crystal packing effects or refine data collection parameters (e.g., resolution or temperature) .

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